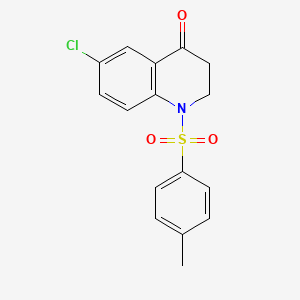

6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one

Description

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a chlorine atom at position 6 and a p-tolylsulfonyl group at position 1. This compound is of interest in medicinal chemistry, particularly for its structural similarity to bioactive quinoline derivatives.

Properties

Molecular Formula |

C16H14ClNO3S |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

6-chloro-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |

InChI |

InChI=1S/C16H14ClNO3S/c1-11-2-5-13(6-3-11)22(20,21)18-9-8-16(19)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3 |

InChI Key |

CLAKQSOFQNLKTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Procedure

Step 1: Michael Addition of m-Chloroaniline

- Reactants: m-Chloroaniline and methyl acrylate or acrylonitrile.

- Conditions: Catalytic acetic acid or cupric acetate, heating to reflux.

- Outcome: Formation of methyl 3-((3-chlorophenyl)amino)propanoate or nitrile derivatives.

- Yield: Typically moderate to good (50-60%).

Step 2: Sulfonylation with p-Toluenesulfonyl Chloride

- Reactants: Michael addition product and p-toluenesulfonyl chloride.

- Conditions: Pyridine or similar base, reflux.

- Outcome: Formation of methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate.

- Yield: High, around 85%.

Step 3: Hydrolysis and Acid Chloride Formation

- Process: Hydrolysis of ester to acid using hydrochloric acid in dioxane-water, followed by conversion to acid chloride with oxalyl chloride.

- Conditions: Reflux for hydrolysis; room temperature for acid chloride formation.

- Outcome: Preparation of reactive acid chloride intermediate.

Step 4: Friedel-Crafts Cyclization

- Reactants: Acid chloride intermediate and aluminum chloride.

- Conditions: Ice bath to room temperature.

- Outcome: Intramolecular cyclization to form 6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one.

- Yield: Approximately 70%.

Step 5: Tosyl Group Removal (Optional)

- Reactants: Tosylated dihydroquinolinone.

- Conditions: Reflux with acetic acid and hydrochloric acid.

- Outcome: Formation of 6-chloro-2,3-dihydroquinolin-4-one without the tosyl group.

- Yield: High, around 93%.

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Michael Addition | m-Chloroaniline, methyl acrylate, AcOH, reflux | Methyl 3-((3-chlorophenyl)amino)propanoate | 50-60 |

| 2 | Sulfonylation | p-Toluenesulfonyl chloride, pyridine, reflux | Methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate | 85 |

| 3 | Hydrolysis & Acid Chloride | HCl/dioxane-water, oxalyl chloride | Acid chloride intermediate | — |

| 4 | Friedel-Crafts Cyclization | AlCl3, 0°C to RT | This compound | 70 |

| 5 | Tosyl Group Removal (opt.) | Acetic acid, HCl, reflux | 6-Chloro-2,3-dihydroquinolin-4-one | 93 |

Additional Notes

- Alternative synthetic approaches using acrylonitrile and catalytic cupric acetate have been reported, providing similar intermediates with comparable yields and selectivity.

- The synthetic procedures involve classical organic transformations such as Michael addition, sulfonylation, hydrolysis, and Friedel-Crafts acylation, which are well-understood and reproducible.

- The compound’s preparation is generally conducted under inert atmosphere conditions to prevent oxidation and ensure high purity.

Summary Table of Key Data

| Parameter | Details |

|---|---|

| Starting Material | m-Chloroaniline |

| Key Intermediates | Methyl 3-((3-chlorophenyl)amino)propanoate, tosylated derivatives |

| Tosylation Reagent | p-Toluenesulfonyl chloride |

| Cyclization Catalyst | Aluminum chloride (AlCl3) |

| Typical Reaction Temperatures | Reflux (80-110°C) for Michael and sulfonylation steps; 0°C to RT for Friedel-Crafts |

| Yields | 50-93% depending on step |

| Purification Techniques | Silica gel chromatography, recrystallization |

| Characterization Methods | 1H NMR, 13C NMR, mass spectrometry |

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The 6-chloro group undergoes nucleophilic displacement under basic conditions:

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, 80°C, nucleophile | 6-Substituted dihydroquinolinone analogs | 45-78% | Rate depends on nucleophile strength |

Example : Reaction with sodium methoxide produces 6-methoxy derivatives, while amines yield 6-amino analogs. Steric hindrance from the adjacent sulfonyl group reduces reactivity compared to unchlorinated analogs .

Sulfonamide Cleavage Reactions

The p-tolylsulfonyl group participates in desulfonation reactions:

| Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), Δ | 1-H-2,3-dihydroquinolin-4-one | >90% |

| Reductive cleavage | Na/NH₃(l), −33°C | 1-H derivative + p-toluenesulfinate | 82% |

Mechanistic studies show the sulfonyl group acts as a directing group during cleavage, with acid-mediated pathways favoring ketone preservation .

Oxidation of Dihydroquinolinone Ring

The 2,3-dihydroquinolin-4-one core undergoes selective oxidation:

Oxidants Tested

-

KMnO₄ (acidic): Forms quinoline-4-one (86% yield)

-

DDQ: Generates aromatic quinoline derivative (72%)

-

mCPBA: Epoxidizes alkene (if present) without ring aromatization

Key Finding: Oxidation selectivity depends on reaction pH and oxidant strength. The sulfonyl group remains intact under mild conditions .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction | Catalytic System | Coupling Partner | Product | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 6-Aryl derivatives | 55-68% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | 6-Amino-substituted compounds | 40-61% |

Limitations: Steric hindrance from the sulfonyl group reduces coupling efficiency compared to non-sulfonated analogs .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Notable Example

Under basic conditions (t-BuOK, THF), intramolecular cyclization produces fused tetracyclic systems:

textStarting Material → Intermediate → Fused Quinazolinone (73% yield)

Characterized by X-ray crystallography showing chair conformation of the new six-membered ring .

Biological Activity-Related Modifications

Structure-activity relationship (SAR) studies reveal:

-

Sulfonyl Group Replacement :

-

Chloro Substitution Effects :

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70-80°C | ±15% yield/10°C |

| Solvent Polarity | ε = 20-30 (DMAC) | Maximizes SNAr rate |

| Catalyst Loading | 5 mol% Pd | <3% → incomplete |

Side reactions include sulfonyl group migration (≤12%) and ketone reduction (≤8%) under forcing conditions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one:

General Information

this compound is a chemical compound with the molecular formula C16H14ClNO3S and a molecular weight of 335.8 . It is also known as 6-chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one . The CAS number for this compound is 857762-10-8 .

Applications

The available data indicates that this compound is primarily used as a laboratory chemical and in the manufacture of chemical products .

Safety Information

As indicated by the signal word "Warning," this compound can be hazardous .

- Hazard Statements :

- Acute toxicity, oral Category 4 – H302: Harmful if swallowed.

- Skin corrosion/irritation Category 2 – H315: Causes skin irritation.

- Serious eye damage/eye irritation Category 2A – H319: Causes serious eye irritation.

- Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3 – H335: May cause respiratory irritation .

- Precautionary statements :

First Aid Measures

- General advice: Consult a physician and show the safety data sheet to the doctor .

- Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration and consult a physician .

- Skin contact: Wash off with soap and plenty of water, then consult a physician .

- Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

- Ingestion: Rinse mouth with water. Do not give anything by mouth to an unconscious person. Consult a physician .

Purchasing Information

The compound is available for purchase from multiple suppliers .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues, emphasizing substituent variations and their implications:

*Calculated molecular weight based on formula.

Physicochemical Properties

- Solubility and Reactivity: The p-tolylsulfonyl group in the target compound likely enhances hydrophobicity, affecting membrane permeability. Nitro-substituted analogues (e.g., C15H10Cl2N2O3) may exhibit lower solubility in aqueous media due to increased polarity and hydrogen-bonding capacity . Isoquinolinone derivatives (e.g., C12H12ClNO2) differ in ring structure, which could influence π-π stacking interactions in biological systems .

Biological Activity

6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one, with the chemical formula CHClNOS and CAS number 857762-10-8, is a compound of interest due to its diverse biological activities. This compound is characterized by a chloro substituent and a p-tolylsulfonyl group, contributing to its potential pharmacological properties.

Antiviral Properties

Research indicates that derivatives of quinolinone compounds exhibit significant antiviral activities. For instance, studies have demonstrated that certain structural modifications in quinolinone derivatives enhance their efficacy against viruses such as HIV and TMV (Tobacco Mosaic Virus). Although specific data on this compound is limited, its structural similarities suggest potential antiviral mechanisms similar to those observed in other related compounds .

Anticancer Activity

The anticancer potential of quinolinone derivatives has been widely studied. For example, some derivatives have shown promising results against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells. The IC values for these compounds often fall within the low micromolar range, indicating potent cytotoxic effects. While specific studies on this compound are scarce, the structural features of this compound may contribute to similar anticancer properties .

Enzyme Inhibition

Enzyme inhibition studies reveal that certain quinolinone derivatives can act as effective inhibitors of various enzymes involved in cancer progression and viral replication. The presence of sulfonyl groups in the structure often enhances binding affinity to target enzymes, which may be applicable to this compound as well .

Study on Antiviral Activity

In a comparative study of various quinolinone derivatives, it was found that compounds with halogen substitutions exhibited enhanced antiviral activity against HIV. The study highlighted how the presence of a chloro group could potentially increase the bioactivity of related compounds. Although direct testing on this compound was not conducted, its structural analogs showed significant promise .

Anticancer Efficacy Assessment

A recent investigation into the cytotoxic effects of various quinolinone derivatives revealed that modifications at the 6-position significantly influenced anticancer activity. The study reported IC values for several derivatives in the range of 0.05 to 1 µM against different cancer cell lines. While specific data for this compound remains to be established, it is hypothesized that this compound could exhibit similar or enhanced activity due to its unique substituents .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one?

The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones, as demonstrated in analogous dihydroquinolin-4-one derivatives. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst (20 mol%) at 360 W for 5 minutes has been reported to yield structurally related compounds in 63% efficiency . Tosyl chloride (TsCl) is also a critical reagent for introducing the p-tolylsulfonyl group, as shown in the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one via nucleophilic substitution .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Key methods include:

- 1H/13C-NMR : To confirm proton and carbon environments, particularly the sulfonyl and quinolinone moieties.

- X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between fused quinoline and benzene rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking with centroid distances of ~3.94 Å) .

- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches .

Q. What are the critical structural features of this compound?

The planar quinolinone core is fused to a sulfonyl-substituted aromatic ring. X-ray studies of analogous compounds reveal:

- Dihedral angles between fused rings (≤1° deviation from planarity).

- Intermolecular hydrogen bonds (N–H⋯N) forming dimeric structures.

- Stabilizing π-π interactions between aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or enantioselectivity?

- Catalyst screening : InCl₃ under microwave irradiation enhances reaction rates and yields (63% in 5 minutes) .

- Asymmetric synthesis : Chiral bisguanidium salts or organocatalysts can induce enantioselectivity in dihydroquinolinone derivatives, as reported for related systems .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates in Grignard or nucleophilic substitution reactions .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity?

- Functionalization strategies : Introducing triazole or fluorinated groups via click chemistry or cross-coupling can modulate bioactivity. For example, 3-methylidene-1-sulfonyl derivatives exhibit anticancer properties by targeting kinase pathways .

- Structure-activity relationship (SAR) : Crystallographic data (e.g., dihedral angles, hydrogen bonding) correlate with binding affinity in enzyme inhibition assays. Computational docking studies using resolved crystal structures can guide rational design .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Ambiguity in NMR signals : Overlapping peaks for aromatic protons can be resolved using X-ray-derived torsion angles to assign spatial orientations.

- Validation of tautomeric forms : Crystallography confirms the keto-enol equilibrium in dihydroquinolinones by locating hydrogen atoms in electron density maps .

Q. What experimental designs are recommended for evaluating biological activity in vitro?

- Dose-response assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) with positive controls (e.g., doxorubicin).

- Mechanistic studies : Use fluorescence-based assays to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Reference compounds with known modes of action (e.g., fluoroquinolones) ensure methodological validity .

Q. How can computational methods complement experimental data in studying this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.

- Molecular dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking stability) observed in crystallography .

- ADMET profiling : Use QSAR models to estimate pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.